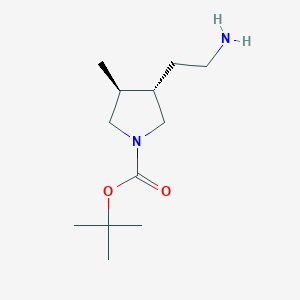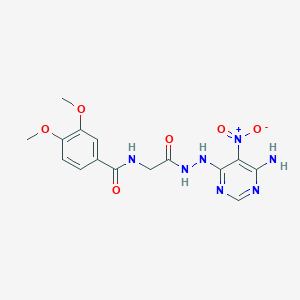![molecular formula C20H16FN5O5 B2488594 2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1052558-95-8](/img/structure/B2488594.png)
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. Although specific details on this compound's synthesis are scarce, similar structures have been synthesized through methods like the replacement of acetamide groups with alkylurea moieties to achieve potential biological effects with reduced toxicity (Xiao-meng Wang et al., 2015). The process typically requires precise conditions to ensure the correct formation of the compound's intricate structure.
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like NMR, IR spectroscopy, and X-ray crystallography, providing insights into the compound's geometry, electronic environment, and interatomic distances. These analyses are crucial for understanding the compound's potential interactions with biological targets. For instance, the characterization of similar complex molecules has been achieved, demonstrating detailed structural insights necessary for further biological evaluations (C. Orek et al., 2012).
Scientific Research Applications
In Silico Drug-likeness and Microbial Investigation
A study focused on synthesizing a library of compounds related to the 1,2,3-triazole and benzodioxin families, exploring their in silico ADME prediction properties, and in vitro microbial activities against various bacterial and fungal strains. This research underscores the importance of drug-likeness properties in early-stage drug development, a principle likely applicable to the compound (K. Pandya et al., 2019).
Anticonvulsant Activity Evaluation
Another study synthesized new benztriazoles, evaluating their anticonvulsant activity. While the specific chemical structure differs, the methodology of synthesizing heterocyclic compounds and assessing their biological activity provides a template for exploring the potential uses of the compound in neurological conditions (Dachuan Liu et al., 2016).
Synthesis and Biological Evaluation
Research on the synthesis of novel compounds incorporating triazole and thiadiazole moieties against various pests underlines the potential of such compounds in developing new pesticides or insecticides. This approach to evaluating the synthesized compounds' effectiveness against specific biological targets may be relevant for assessing the agricultural applications of the compound (A. Fadda et al., 2017).
properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O5/c21-11-2-1-3-12(8-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-4-5-14-15(9-13)31-7-6-30-14/h1-5,8-9,17-18H,6-7,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYBDDBHNXSDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4C(C3=O)N(N=N4)CC(=O)NC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/no-structure.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)




![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)
![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)